Capsiate Natura;CH-19 Capsiate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. Unlike capsaicin, which is responsible for the spicy sensation in hot peppers, capsiate does not produce a burning sensation. This compound has garnered significant interest due to its potential health benefits, including its ability to enhance energy expenditure and fat oxidation .

准备方法

Synthetic Routes and Reaction Conditions

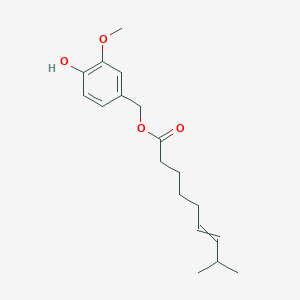

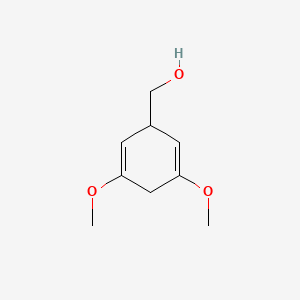

Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in the synthesis of capsaicin . The biosynthetic pathway involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase . The esterification of vanillyl alcohol with a branched-chain fatty acid, such as 8-methylnonanoic acid, is then performed under reduced pressure without solvents .

Industrial Production Methods

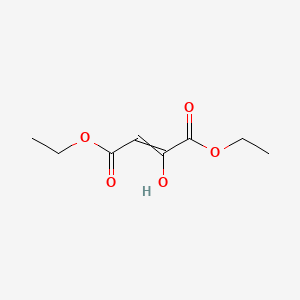

Large-scale production of capsiate involves chemical synthesis, which is more cost-effective than extraction from cultivated “CH-19 Sweet” peppers . The process includes the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis and lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid .

化学反应分析

Types of Reactions

Capsiate undergoes various chemical reactions, including oxidation, reduction, and esterification . The reduction of vanillin to vanillyl alcohol is a key step in its biosynthesis .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Cinnamyl alcohol dehydrogenase catalyzes the reduction of vanillin to vanillyl alcohol.

Esterification: Lipase-catalyzed esterification is performed under reduced pressure without solvents.

Major Products

The major products formed from these reactions include vanillyl alcohol and capsiate .

科学研究应用

Capsiate has a wide range of scientific research applications:

作用机制

Capsiate exerts its effects by activating transient receptor potential vanilloid subtype 1 (TRPV1) receptors in the gut, but not in the oral cavity . This activation leads to increased energy expenditure and fat oxidation, contributing to its thermogenic and appetite-suppressing properties . The molecular targets involved include TRPV1 receptors and pathways related to energy metabolism .

相似化合物的比较

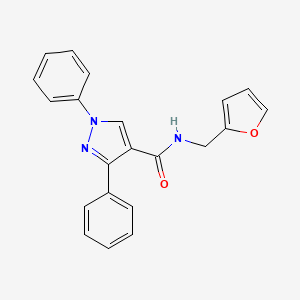

Capsiate is structurally similar to capsaicin but differs in its lack of pungency . Other similar compounds include:

Dihydrocapsiate: Another non-pungent analog of capsaicin found in “CH-19 Sweet” peppers.

Nordihydrocapsiate: A non-pungent capsaicinoid-like substance with similar physiological properties.

Capsiate’s uniqueness lies in its ability to activate TRPV1 receptors without causing a burning sensation, making it a more palatable option for individuals sensitive to spicy foods .

属性

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnon-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNYIDDNJYKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-{[Bis({[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-YL)but-2-EN-2-YL]oxy})europio]oxy}-4,4,4-trifluoro-1-(thiophen-2-YL)but-2-EN-1-one; phen](/img/structure/B12450168.png)

![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)

![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)

![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)

![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)

![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)

![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)

![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)

![(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12450256.png)